![molecular formula C6H12ClNO B2756693 rac-(3aR,6aR)-Hexahydro-2H-furo[3,2-b]pyrrole hydrochloride CAS No. 1993173-24-2](/img/structure/B2756693.png)
rac-(3aR,6aR)-Hexahydro-2H-furo[3,2-b]pyrrole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-(3aR,6aR)-Hexahydro-2H-furo[3,2-b]pyrrole hydrochloride, also known as raclopride, is a selective dopamine D2 receptor antagonist. It is widely used in scientific research to study the role of dopamine in various physiological and pathological conditions.
Mechanism of Action
Raclopride works by binding to dopamine D2 receptors in the brain, thereby blocking the action of dopamine. This results in a decrease in dopamine-mediated neurotransmission, which can have a variety of effects on behavior and physiology.
Biochemical and physiological effects:
Raclopride has been shown to have a variety of biochemical and physiological effects, including reducing the rewarding effects of drugs of abuse, decreasing locomotor activity, and altering the release of other neurotransmitters such as serotonin and acetylcholine.
Advantages and Limitations for Lab Experiments
One advantage of using rac-(3aR,6aR)-Hexahydro-2H-furo[3,2-b]pyrrole hydrochloride in lab experiments is its selectivity for dopamine D2 receptors, which allows for more precise manipulation of dopamine-mediated neurotransmission. However, one limitation is that it does not distinguish between D2 receptor subtypes, which may have different effects on behavior and physiology.
Future Directions
There are several potential future directions for research involving rac-(3aR,6aR)-Hexahydro-2H-furo[3,2-b]pyrrole hydrochloride, including investigating its effects on other neurotransmitter systems, exploring its potential therapeutic uses in disorders such as addiction and schizophrenia, and developing more selective D2 receptor antagonists. Additionally, further research is needed to fully understand the complex role of dopamine in the brain and its implications for behavior and physiology.
Synthesis Methods
Raclopride can be synthesized by reacting 3,4-dihydroxybenzaldehyde with 1,2,3,6-tetrahydropyridine in the presence of a reducing agent, followed by cyclization with hydrochloric acid. The resulting product is then purified by column chromatography.
Scientific Research Applications
Raclopride is used in a variety of scientific research applications, including neuroimaging, behavioral studies, and pharmacological research. It is particularly useful in studying the role of dopamine in addiction, schizophrenia, and Parkinson's disease.
properties
IUPAC Name |
(3aR,6aR)-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c1-3-7-5-2-4-8-6(1)5;/h5-7H,1-4H2;1H/t5-,6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSKGKUDAWRIJJ-KGZKBUQUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2C1OCC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H]2[C@@H]1OCC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.